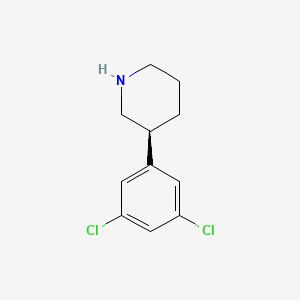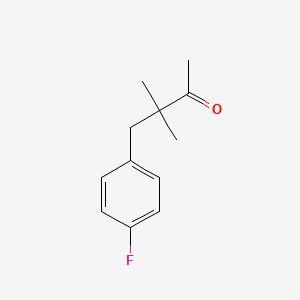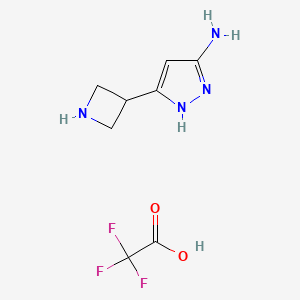
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate is a compound that combines the structural features of azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetate group enhances its chemical stability and solubility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The azetidine and pyrazole rings are coupled using Suzuki–Miyaura cross-coupling reactions with boronic acids.
Introduction of Trifluoroacetate Group: The trifluoroacetate group is introduced through the reaction with trifluoroacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine-pyrazole derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetate
- 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
Uniqueness
3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate stands out due to its unique combination of azetidine and pyrazole rings, along with the trifluoroacetate group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11F3N4O2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazol-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-6-1-5(9-10-6)4-2-8-3-4;3-2(4,5)1(6)7/h1,4,8H,2-3H2,(H3,7,9,10);(H,6,7) |
InChI Key |
BLSBRQYOAMQVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NN2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


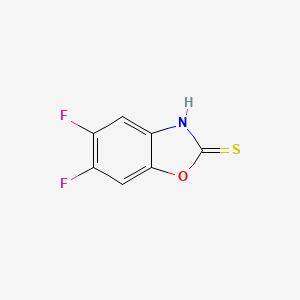
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

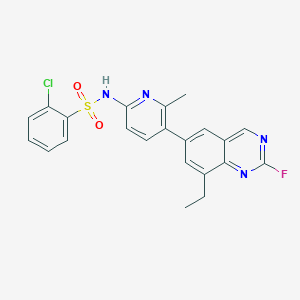

![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
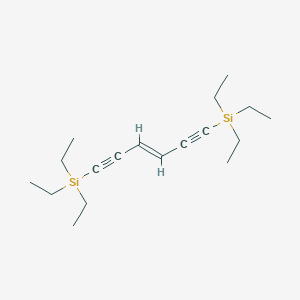
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
